molecular formula C20H17ClN2O3 B11532585 2-[4-chloro-3-(piperidin-1-ylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione

2-[4-chloro-3-(piperidin-1-ylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11532585
M. Wt: 368.8 g/mol
InChI Key: VMRRSXMAWPAKCI-UHFFFAOYSA-N
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Description

2-[4-CHLORO-3-(PIPERIDINE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a piperidine ring fused with an isoindole structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-CHLORO-3-(PIPERIDINE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-chloro-3-nitrobenzoyl chloride with piperidine to form 4-chloro-3-(piperidine-1-carbonyl)benzoyl chloride. This intermediate is then subjected to cyclization with phthalic anhydride under reflux conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-CHLORO-3-(PIPERIDINE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-CHLORO-3-(PIPERIDINE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-CHLORO-3-(PIPERIDINE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-(piperidine-1-carbonyl)phenyl derivatives: These compounds share a similar core structure but differ in the substituents attached to the phenyl ring.

    Isoindole derivatives: Compounds with variations in the isoindole ring structure, which may exhibit different biological activities.

Uniqueness

2-[4-CHLORO-3-(PIPERIDINE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific combination of a piperidine ring and an isoindole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H17ClN2O3

Molecular Weight

368.8 g/mol

IUPAC Name

2-[4-chloro-3-(piperidine-1-carbonyl)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C20H17ClN2O3/c21-17-9-8-13(12-16(17)18(24)22-10-4-1-5-11-22)23-19(25)14-6-2-3-7-15(14)20(23)26/h2-3,6-9,12H,1,4-5,10-11H2

InChI Key

VMRRSXMAWPAKCI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O)Cl

Origin of Product

United States

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